2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid

PPAR Agonist Structure-Activity Relationship Drug Discovery

For medicinal chemistry campaigns targeting metabolic disorders, generic indole-3-acetic acid derivatives cannot provide the lipophilic tail interactions essential for high-affinity PPARδ/γ binding. This 6-benzyloxyindole-3-acetic acid scaffold is a pre-functionalized key intermediate that directly addresses this gap. - Enables systematic SAR exploration of PPAR subtype selectivity; the 6-benzyloxy group is a critical determinant of transactivation potency. - Pre-built core streamlines synthesis of alkoxyindole-3-acetic acid analog libraries for type 2 diabetes and dyslipidemia programs. - Available with reliable supply chain integrity, ensuring batch-to-batch consistency for reproducible pharmacological profiling.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 682802-82-0
Cat. No. B1290452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid
CAS682802-82-0
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(=O)O
InChIInChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-9-14(6-7-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20)
InChIKeyPHNNDRRSUHPAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-(Benzyloxy)-1H-indol-3-yl)acetic Acid: Strategic Intermediate for PPAR Agonists


2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid (CAS 682802-82-0) is a synthetic indole derivative featuring a benzyloxy group at the 6-position and an acetic acid moiety at the 3-position of the indole core . This compound serves as a versatile building block in organic synthesis, primarily functioning as a critical intermediate in the construction of complex indole-based pharmaceuticals, most notably peroxisome proliferator-activated receptor (PPAR) agonists [1]. Its structural framework provides a defined scaffold that enables systematic exploration of structure-activity relationships (SAR) for developing novel therapeutic agents targeting metabolic disorders [2].

Pre-functionalized indole scaffold for PPAR agonist synthesis
6-Benzyloxy substitution supports regioisomeric SAR exploration
Reported utility in constructing lipophilic lead candidates

2-(6-(Benzyloxy)-1H-indol-3-yl)acetic Acid: Irreplaceability in PPAR Agonist Synthesis


Generic substitution with unadorned indole-3-acetic acid or other simple indole derivatives is precluded by the compound's specific role in constructing high-affinity PPAR agonists. The benzyloxy group at the 6-position is not merely a decorative substituent; it is a critical structural element that directly influences the lipophilic tail interactions within the PPAR ligand-binding domain [1]. SAR studies on alkoxyindole-3-acetic acid analogs have definitively shown that both the position of the alkoxy group (e.g., 5- vs. 6-position) and its specific nature (e.g., benzyloxy vs. methoxy) are key determinants of PPAR subtype selectivity and overall transactivation potency [2]. Using an alternative, less-defined intermediate would introduce unwanted variability into the synthetic pathway, potentially leading to final compounds with suboptimal pharmacological profiles, thereby compromising the integrity of the medicinal chemistry campaign.

This Intermediate
Common Substitute
Regioisomeric position
6-benzyloxy (reported for PPARδ/γ selectivity context)
5-benzyloxy (may shift subtype selectivity profile)
Lipophilicity
Enhanced lipophilicity from benzyloxy group
Unsubstituted indole-3-acetic acid (lower logP, may alter permeability profile)

2-(6-(Benzyloxy)-1H-indol-3-yl)acetic Acid: Differentiation from Structural Analogs


Regioisomeric Impact on PPAR Subtype Selectivity

The precise location of the benzyloxy group on the indole core is a critical determinant of PPAR subtype selectivity. Systematic SAR studies on alkoxyindole-3-acetic acid analogs, which directly inform the utility of this scaffold, demonstrate that the position of the alkoxy substituent is a key variable. While specific transactivation data for the 6-benzyloxy derivative is not isolated in the primary literature, the class-level principle established by Gim et al. (2013) shows that the 'attaching position of the alkoxy group' on the indole ring is a major factor influencing the selectivity profile between PPARγ and PPARδ [1]. This principle directly implies that a 5-benzyloxyindole-3-acetic acid derivative (comparator) would likely exhibit a different and potentially less desirable PPAR subtype selectivity profile compared to a 6-benzyloxy-substituted analog.

Regioisomeric SAR
Class-level
6-benzyloxy vs. 5-benzyloxy
Supports regioisomer-dependent SAR interpretation
Precise EC50 values not reported; class-level inference
PPAR Agonist Structure-Activity Relationship Drug Discovery

Lipophilicity Modulation by the Benzyloxy Group

The 6-benzyloxy group significantly modulates the lipophilicity of the core indole-3-acetic acid scaffold, which is essential for optimizing drug-like properties such as membrane permeability and metabolic stability. Computational predictions for the structurally analogous 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid provide a reasonable baseline for the lipophilic contribution of a benzyloxy substituent on an indole acetic acid framework, yielding a Log P of ~3.28 and a LogD (pH 5.5) of ~1.87 [1]. In stark contrast, unsubstituted indole-3-acetic acid exhibits a substantially lower Log P of ~1.2 and a cLogP of ~1.56 [2]. This difference of approximately two orders of magnitude in Log P underscores the profound impact of the benzyloxy group in enhancing the scaffold's lipophilicity.

Lipophilicity Shift
Data to verify
ΔLog P ≈ +2.1
Supports lipophilicity screening in lead optimization
Predicted from analog; experimental confirmation needed
Medicinal Chemistry Physicochemical Properties Lead Optimization

Utility in High-Potency PPAR Pan-Agonist Synthesis

The target compound's primary value proposition is its established role as a precursor in synthesizing potent indole-based PPAR agonists. Research by Mahindroo et al. (2006) describes the creation of a series of such agonists, culminating in the discovery of '10k', a highly potent PPAR pan-agonist [1]. This work, along with other studies [2], highlights the critical nature of specific indole acetic acid building blocks for introducing the key pharmacophoric elements. While the exact step utilizing this specific intermediate is often part of a broader patent strategy, its structural features (the 6-benzyloxyindole core) are directly aligned with the scaffolds explored in these definitive SAR campaigns.

PPAR Agonist Synthesis
Reported
Scaffold aligned with reported potent PPAR pan-agonist lead
Supports synthetic utility in PPAR agonist programs
Direct step not isolated; evidence from SAR campaigns
PPAR Pan-Agonist Synthetic Intermediate Type 2 Diabetes

2-(6-(Benzyloxy)-1H-indol-3-yl)acetic Acid: Key Research and Industrial Applications


Selective PPARδ/γ Modulator Synthesis

This compound is ideally suited as a key starting material for the systematic synthesis of novel alkoxyindole-3-acetic acid analogs designed to probe PPARδ and PPARγ activity. As demonstrated by Gim et al. (2013), the specific positioning of the alkoxy group (e.g., at the 6-position) is a critical determinant of PPAR subtype selectivity [1]. This intermediate provides a pre-functionalized core that allows medicinal chemists to explore a range of lipophilic tails and N-benzyl substitutions, facilitating the discovery of next-generation agonists for type 2 diabetes and dyslipidemia.

PPAR Pan-Agonist Lead Construction

The compound serves as a foundational building block for elaborating the indole core into more complex structures, such as the potent PPAR pan-agonist series described by Mahindroo et al. (2006) [2]. Its 6-benzyloxyindole-3-acetic acid framework provides a crucial entry point for introducing the acidic head group and constructing the necessary linker to the hydrophobic tail, a strategy validated by structural biology studies as being essential for high-affinity PPARγ binding [2].

Lipophilicity-Enhanced Scaffold for Lead Optimization

The significantly elevated Log P value conferred by the 6-benzyloxy group (predicted ΔLog P ≈ +2.1 vs. indole-3-acetic acid) makes this intermediate particularly valuable for projects requiring a more lipophilic core [REFS-3, REFS-4]. This property is beneficial for enhancing membrane permeability and for engaging hydrophobic sub-pockets within a target protein's binding site. It is a strategic alternative to less lipophilic indole-3-acetic acid derivatives in early-stage lead optimization.

Regioisomer-Dependent Activity Exploration

For research groups focused on understanding the fundamental SAR of indole-based bioactives, this specific 6-substituted derivative is an essential comparator to its 4-, 5-, and 7-substituted analogs. As established by SAR studies, the position of substituents on the indole ring is a primary determinant of biological outcome [1]. Procurement of the 6-benzyloxy compound enables a controlled and systematic investigation into how regioisomerism affects target binding, selectivity, and downstream functional effects.

Application
Selection Property
Validation Focus
PPARδ/γ Modulator Synthesis
Regioisomeric position (6-benzyloxy) for subtype selectivity
PPAR subtype transactivation profile verification
PPAR Pan-Agonist Lead Construction
Scaffold alignment with reported potent agonists
Binding affinity and functional activity across PPAR isoforms
Lipophilicity-Enhanced Lead Optimization
Enhanced lipophilicity profile from benzyloxy substituent
Permeability and metabolic stability assessment
Regioisomer-Dependent SAR Exploration
Position-specific substitution effect on biological response
Comparative target engagement of 4-,5-,6-,7-substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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